2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-13-3-5-14(6-4-13)21-26-22(33-28-21)19-20(24)29(27-23(19)34-2)12-18(30)25-15-7-8-16-17(11-15)32-10-9-31-16/h3-8,11H,9-10,12,24H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWCLXWKOKDHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC5=C(C=C4)OCCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H22N6O2S
- Molecular Weight : 422.51 g/mol
- IUPAC Name : this compound
- SMILES Notation : Cc(cc1)ccc1-c1noc(-c2c(N)n(CC(Nc(ccc(F)c3)c3F)=O)nc2SC)n1
Structural Features
The compound features multiple functional groups and heterocycles that enhance its interaction with biological targets. The presence of the oxadiazole and pyrazole rings is particularly noteworthy as these moieties are often associated with various biological activities.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the chemical structure can significantly influence the biological activity of the compound. Key findings include:
- The introduction of electron-donating or electron-withdrawing groups can enhance or diminish activity.
- The position of substituents on the aromatic rings plays a crucial role in determining potency against specific targets.
Anticancer Activity
A study on related oxadiazole derivatives revealed that certain substitutions at the 4-position of the phenyl ring enhanced cytotoxicity against various cancer cell lines. For example, compounds with halogen substitutions exhibited improved interaction with target proteins involved in apoptosis pathways .
Antimicrobial Activity
Research has shown that compounds similar to the one exhibit promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of a methylsulfanyl group has been linked to increased lipophilicity, facilitating better membrane penetration and subsequent antimicrobial action .
Summary of Biological Activities
Structure-Activity Relationship Insights
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole and pyrazole derivatives exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation in various types of cancer. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary studies have demonstrated that it possesses inhibitory effects against several bacterial strains. This suggests its application in developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria .
Anti-inflammatory Effects
Inflammation-related disorders are a significant area of research in pharmacology. The compound has been tested for anti-inflammatory effects in animal models, showing promising results in reducing inflammation markers. This positions it as a potential therapeutic agent for diseases characterized by chronic inflammation .
Organic Electronics
Due to its unique electronic properties derived from the presence of multiple heterocycles, this compound has potential applications in organic electronics. Research is ongoing into its use as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its stability and electronic characteristics could enhance device performance .
Drug Delivery Systems
The incorporation of this compound into nanocarriers for drug delivery systems is another promising application. Its ability to form stable complexes with various drugs can improve the solubility and bioavailability of poorly soluble therapeutic agents. Studies are exploring its use in targeted drug delivery systems to enhance therapeutic efficacy while minimizing side effects .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs differ in substituents on the oxadiazole and acetamide groups. Below is a systematic comparison:
Substituent Variations and Bioactivity
Structural and Electronic Differences
- Oxadiazole vs.
- Substituent Effects :
- 4-Methylphenyl (target) vs. 4-Methoxyphenyl (analogs) : Methoxy groups increase polarity but may reduce membrane permeability compared to methyl groups .
- Benzodioxin vs. Chlorophenyl Acetamides : The benzodioxin group’s oxygen atoms may engage in hydrogen bonding, whereas chlorophenyl groups contribute steric bulk and halogen bonding .
Preparation Methods
Cyclocondensation with Hydrazine Derivatives
The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by dehydration:
Optimized Parameters :
Introduction of the Methylsulfanyl Group
The methylsulfanyl group is introduced at position 3 of the pyrazole via nucleophilic substitution. The pyrazole intermediate is treated with methyl disulfide in the presence of a base such as potassium carbonate:
Reaction Details :
Formation of the Acetamide Linkage
The final step involves coupling the pyrazole-oxadiazole intermediate with 2,3-dihydro-1,4-benzodioxin-6-amine. This is achieved via activation of the carboxylic acid to an acyl chloride, followed by amidation:
Alternative Method :
Optimization and Purification Strategies
Regioselectivity Control
Regioselectivity in pyrazole formation is ensured by using nano-ZnO catalysts, which favor the 1,3,5-trisubstituted product.
Q & A
Q. What synthetic routes are recommended for optimizing the yield of this compound?
The synthesis involves multi-step reactions, including cyclocondensation of substituted oxadiazoles with pyrazole intermediates. Key steps include:
- Oxadiazole ring formation : Using nitrile oxides and amidoximes under reflux in ethanol .
- Pyrazole functionalization : Introduce methylsulfanyl and acetamide groups via nucleophilic substitution at the pyrazole C-3 and C-1 positions, respectively .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in methanol improves purity (>95%) .
Q. How should researchers characterize the compound’s structural integrity?
Use a combination of:
- Spectroscopic methods : , , and IR to confirm functional groups (e.g., oxadiazole C=N at ~1600 cm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- Elemental analysis : Validate stoichiometry (C, H, N, S) within ±0.4% deviation .
Q. What preliminary biological assays are suitable for evaluating pharmacological activity?
- Anti-inflammatory potential : Test anti-exudative activity in carrageenan-induced rat paw edema models at 10 mg/kg, using diclofenac sodium (8 mg/kg) as a reference .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM .
Advanced Research Questions
Q. How can computational methods refine structure-activity relationships (SAR) for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets like COX-2 or p38 MAP kinase. Focus on interactions between the oxadiazole ring and hydrophobic pockets .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors to predict bioactivity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal validation : Replicate assays in independent labs using standardized protocols (e.g., OECD guidelines) .
- Meta-analysis : Pool data from multiple studies (e.g., anti-inflammatory IC) and apply statistical weighting to identify outliers .
- Mechanistic studies : Use CRISPR-edited cell lines to isolate target-specific effects .
Q. What strategies improve reaction scalability for industrial research?
- Flow chemistry : Optimize oxadiazole synthesis in continuous flow reactors to reduce reaction time (e.g., from 24h to 2h) and byproducts .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
Q. How do structural analogs compare in activity?
- Analog screening : Replace the 4-methylphenyl group with 4-fluorophenyl or cyclohexyl to assess changes in LogD and potency .
- Bioisosteric substitution : Swap the 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate metabolic stability .
- Pharmacophore mapping : Identify critical residues (e.g., methylsulfanyl for hydrophobic interactions) using MOE or Discovery Studio .
Q. What advanced analytical techniques validate stereochemical purity?
- Chiral HPLC : Use Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers .
- X-ray crystallography : Resolve crystal structures to confirm absolute configuration .
- VCD spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra .
Methodological Resources
- Data management : Use LabArchives or Benchling for ELN (Electronic Lab Notebook) integration with spectral databases .
- Reaction optimization : Apply ICReDD’s quantum chemistry-guided workflows to predict reaction pathways .
- Toxicity prediction : Leverage ADMET Predictor or ProTox-II for early-stage risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
